4-(Phenylsulfonyl)-2-piperazinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-(benzenesulfonyl)piperazin-2-one |
InChI |
InChI=1S/C10H12N2O3S/c13-10-8-12(7-6-11-10)16(14,15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) |
InChI Key |
JPYWLNSEDGYUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC=C2 |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Phenylsulfonyl 2 Piperazinone and Derivatives
Established Synthetic Routes for the Core 4-(Phenylsulfonyl)-2-piperazinone Structure
The construction of the fundamental this compound scaffold is typically achieved through multi-step synthetic protocols that involve the formation of key intermediates and strategic cyclization reactions.
Multi-Step Synthesis Protocols
More complex piperazine (B1678402) derivatives are often assembled through convergent syntheses where different fragments are prepared separately and then combined. For instance, the synthesis of some pharmacologically active piperazines involves the coupling of a pre-formed piperazine ring with various aryl or heteroaryl groups through nucleophilic aromatic substitution (SNAr) reactions. nih.gov In some cases, the piperazine ring itself is constructed during the synthesis. nih.gov
Key Intermediates and Precursors in Synthetic Pathways
The synthesis of functionalized piperidines and piperazines, which are structurally related to piperazinones, often relies on key intermediates. For example, in the synthesis of certain fentanyl analogues, 1-benzylpiperidin-4-one is a crucial starting material. researchgate.net A Strecker-type condensation of this piperidone with aniline (B41778) and hydrogen cyanide yields an anilino-nitrile intermediate. researchgate.net Subsequent selective hydrolysis and other transformations lead to the desired functionalized piperidine. researchgate.net
In the context of piperazine synthesis, bis-(2-chloroethyl)amine has been used to construct the piperazine ring by reacting it with other suitable precursors. nih.gov Another important precursor strategy involves the use of stannyl (B1234572) amine protocol (SnAP) reagents, which are synthesized from the corresponding diamines and tributyl(iodomethyl)stannane. encyclopedia.pub These reagents facilitate the convergent synthesis of piperazines from aldehydes. encyclopedia.pub
Cyclization and Ring-Forming Reactions for Piperazinones
A variety of cyclization strategies are employed for the formation of the piperazine and piperazinone rings. Reductive cyclization of dioximes is a notable method for synthesizing piperazines. This process involves the catalytic hydrogenolysis of N-O bonds in bis(oximinoalkyl)amines to form a diimine intermediate, which then cyclizes and undergoes further reduction to yield the piperazine ring. nih.gov This method has been shown to be stereoselective, predominantly forming cis-isomers. nih.gov
Photoredox catalysis offers a modern and mild approach to piperazine synthesis. mdpi.com Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce a range of piperazines. organic-chemistry.org This method can be catalyzed by iridium-based complexes. encyclopedia.puborganic-chemistry.org Another photoredox-catalyzed method involves the direct oxidation of a substrate followed by a 6-endo-trig radical cyclization with an in situ generated imine. acs.org
Palladium-catalyzed cyclization reactions are also utilized for the modular synthesis of highly substituted piperazines. organic-chemistry.org A Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free palladium complex, can produce various nitrogen heterocycles, including piperazinones. organic-chemistry.org
Derivatization Strategies for Structural Diversification
To explore the structure-activity relationships of this compound, various derivatization strategies are employed to modify both the phenylsulfonyl group and the piperazinone ring.
Functionalization of the Phenylsulfonyl Moiety
The phenylsulfonyl group offers a site for introducing structural diversity. Modifications can be made to the phenyl ring to influence the electronic and steric properties of the molecule. For example, a series of 1-substituted-1H-tetrazole-5-thiol building blocks were coupled with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone to create a library of compounds. ijpsonline.comresearchgate.net This was achieved through S-alkylation under reflux conditions. ijpsonline.comresearchgate.net The substituents on the phenylsulfonyl ring in these derivatives included groups like methoxy (B1213986) and trifluoromethyl. ijpsonline.com
Another example involves the synthesis of 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, where the phenyl ring is substituted with a methylsulfonyl group. nih.gov This highlights how modifications to the aryl portion of an aryl-piperazine structure can be achieved.
Substitution Patterns and Modifications on the Piperazinone Ring System
The piperazinone ring itself provides multiple positions for substitution and modification, allowing for extensive structural diversification.
Direct C-H functionalization of the piperazine ring has emerged as a powerful tool for introducing substituents. mdpi.com Photoredox catalysis has been successfully applied for the C-H arylation and vinylation of piperazines. mdpi.com For instance, the photoredox-catalyzed C-H arylation of N-Boc piperazines with 1,4-dicyanobenzene has been reported. encyclopedia.pubmdpi.com This reaction proceeds through the formation of an α-amino radical which then couples with the arene. encyclopedia.pubmdpi.com
The nitrogen atoms of the piperazine ring are also common sites for modification. In the synthesis of various drug molecules, the piperazine nitrogen is often acylated or alkylated. For example, in the synthesis of certain benzoxazinone (B8607429) derivatives, a 4-phenylpiperazine moiety is introduced by reacting 2-(3-oxo-2H-benzo[b] mdpi.comijpsonline.comoxazin-4(3H)-yl)acetic acid with 4-phenylpiperazine using peptide coupling reagents. researchgate.net
Furthermore, the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives demonstrates the introduction of various substituents on the piperazine nitrogen, leading to compounds with potential antidepressant-like effects. nih.gov The synthesis of vortioxetine, an antidepressant, involves the key intermediate 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, showcasing the importance of specific substitution patterns on the phenylpiperazine scaffold. google.com
Approaches to N-Substitution on the Piperazine Nitrogen
The modification of the piperazine nitrogen atom is a cornerstone of creating diverse derivatives of this compound. Various strategies have been effectively employed to introduce a wide array of substituents at this position, significantly influencing the properties of the resulting molecules.
A prevalent method for N-substitution involves the reaction of a piperazine derivative with various electrophilic reagents. For instance, 1-((4-substitutedphenyl)sulfonyl)piperazine can be readily prepared by reacting the appropriate arylsulfonyl chloride with piperazine in a solvent like tetrahydrofuran (B95107) (THF) in the presence of zinc dust, which facilitates a mild and neutral reaction environment. ijpsonline.com This initial sulfonylation provides a key intermediate for further functionalization.
Subsequent N-alkylation or N-acylation at the unsubstituted nitrogen of the piperazine ring is a common strategy. For example, the reaction of 1-((4-substitutedphenyl)sulfonyl)piperazine with bromoacetyl chloride in dichloromethane (B109758) at low temperatures yields the corresponding 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone. ijpsonline.com Similarly, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.gov Another approach involves reductive amination, which is a key method for creating N-alkyl analogs. nih.gov
The introduction of aryl groups at the nitrogen position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using palladium catalysts, and the Ullmann-Goldberg reaction, which employs copper catalysts, are powerful methods for forming the N-aryl bond. nih.gov Nucleophilic aromatic substitution (SNAr) is also a viable pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov
The following table summarizes various N-substitution reactions on the piperazine core:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Sulfonylation | Aryl sulfonyl chloride, piperazine, zinc dust, THF, room temperature | 1-(Aryl sulfonyl)piperazine | ijpsonline.com |
| N-Acylation | Bromoacetyl chloride, 1-(phenylsulfonyl)piperazine, dichloromethane, 0°C | 2-Bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | ijpsonline.com |
| N-Alkylation | Alkyl halide, potassium carbonate, DMF, room temperature | N-Alkyl-N'-(phenylsulfonyl)piperazine | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, base | N-Aryl-N'-(phenylsulfonyl)piperazine | nih.gov |
| N-Arylation (Ullmann-Goldberg) | Aryl halide, Cu catalyst, base | N-Aryl-N'-(phenylsulfonyl)piperazine | nih.gov |
| N-Arylation (SNAr) | Electron-deficient aryl halide | N-Aryl-N'-(phenylsulfonyl)piperazine | nih.gov |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of complex piperazinone derivatives is increasingly benefiting from advanced methodologies that offer improved efficiency, selectivity, and access to novel chemical space.
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.govresearchgate.net This is due to the efficient and direct heating of the reaction mixture by polar molecules absorbing microwave energy. nih.gov
While specific examples for the microwave-assisted synthesis of this compound are not extensively detailed in the provided literature, the principles have been successfully applied to the synthesis of related heterocyclic structures. For instance, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been achieved in about one hour with suitable yields using microwave irradiation. nih.gov Similarly, the cyclization of dipeptide esters to form 2,5-diketopiperazines has been efficiently carried out in aqueous media under microwave irradiation, highlighting a rapid and environmentally friendly approach. nih.gov These examples strongly suggest the applicability of microwave-assisted techniques to the synthesis and derivatization of this compound, potentially offering significant advantages in terms of speed and efficiency.
A comparison of conventional and microwave-assisted synthesis for a related heterocyclic system is presented below:
| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Synthesis of 4-phenylquinazolin-2(1H)-one derivatives | Prolonged reaction times | ~1 hour reaction time, 31-92% yield | nih.gov |
| Cyclization to 2,5-diketopiperazines | Longer reaction times | Rapid, quantitative yield | nih.gov |
C-H Functionalization Approaches in Piperazine Chemistry
Direct C-H functionalization of the piperazine ring represents a significant advancement in synthetic chemistry, offering a more atom-economical and efficient route to structural diversity compared to traditional methods that often require pre-functionalized starting materials. mdpi.comresearchgate.net While the majority of piperazine-containing drugs are substituted only at the nitrogen atoms, recent progress has enabled the direct modification of the carbon skeleton. mdpi.comresearchwithnj.com
Several strategies for the C-H functionalization of piperazines have been developed:
α-Lithiation and Trapping: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, followed by quenching the resulting organolithium species with an electrophile.
Transition-Metal-Catalyzed C-H Functionalization: This approach utilizes transition metals to selectively activate and functionalize C-H bonds. However, progress in this area for piperazines has been slower compared to other saturated N-heterocycles, likely due to the presence of the second nitrogen atom which can lead to catalyst inhibition or side reactions. nih.gov
Photoredox Catalysis: This technique uses light to generate highly reactive intermediates that can participate in C-H functionalization reactions under mild conditions. mdpi.comencyclopedia.pub For example, photoredox-catalyzed C-H arylation and vinylation of N-Boc protected piperazines have been successfully demonstrated. mdpi.comresearchgate.net
The development of these C-H functionalization methods provides powerful new tools for creating novel piperazinone derivatives with substituents directly on the heterocyclic ring, thereby expanding the accessible chemical space for drug discovery. mdpi.com
Pharmacophore Hybridization Strategies
Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. ijpsonline.comnih.gov This approach aims to create new molecules with potentially enhanced activity, improved selectivity, or a novel mechanism of action by targeting multiple biological pathways. nih.govresearchgate.net
The piperazinone scaffold, and specifically the this compound core, is an attractive building block for pharmacophore hybridization. For example, researchers have synthesized hybrid molecules by coupling piperazine sulfonamides with tetrazole moieties. ijpsonline.comresearchgate.net This was achieved by first preparing 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, which was then reacted with a 1-substituted-1H-tetrazole-5-thiol via S-alkylation. ijpsonline.com
Another example involves the hybridization of pyrazoline and imidazolidine-2,4-dione (hydantoin) scaffolds, demonstrating the broader applicability of this strategy. nih.gov The combination of different pharmacophores, such as phthalazine, piperazine, and pyrazole (B372694), has also been explored to generate novel chemical entities with potential therapeutic applications. researchgate.net These hybridization strategies underscore the versatility of the piperazinone core in the design of complex and potentially bioactive molecules.
Structural Elucidation and Advanced Characterization Techniques for 4 Phenylsulfonyl 2 Piperazinone Compounds
Spectroscopic Analysis Methods in Structure Confirmation
Spectroscopic techniques are pivotal in the structural elucidation of organic molecules, including 4-(phenylsulfonyl)-2-piperazinone and its analogues. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. It provides information on the chemical environment of each nucleus, allowing for the deduction of the molecular structure.
In derivatives of this compound, ¹H NMR spectra typically show characteristic signals for the protons of the piperazine (B1678402) ring and the phenylsulfonyl group. For instance, in a series of 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives, the piperazine protons often appear as multiplets in the range of δ 2.9-3.9 ppm. ijpsonline.comresearchgate.net The protons of the phenylsulfonyl group typically resonate in the aromatic region, between δ 7.0 and 8.5 ppm, with their exact chemical shifts and splitting patterns being influenced by the substitution on the phenyl ring. ijpsonline.comresearchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The carbonyl carbon of the piperazinone ring is a key diagnostic signal, often appearing in the downfield region of the spectrum. For example, in a series of 1,4-diarylsubstituted-2-piperazinones, the carbonyl carbon signal was observed, and its chemical shift was influenced by the nature of the aryl substituents. nih.gov The carbons of the piperazine ring typically resonate in the range of δ 40-60 ppm, while the aromatic carbons of the phenylsulfonyl group appear between δ 120 and 140 ppm. ijpsonline.comresearchgate.net The study of various piperazine derivatives, such as 1-cyclohexylpiperazine (B93859) and 1-(4-pyridyl)piperazine, has demonstrated the utility of combining experimental and theoretical NMR data to determine stable conformations in different solvents. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | 8.00-7.76 (m, 4H), 7.39-7.15 (m, 5H), 5.41 (s, 2H), 4.27 (s, 2H), 3.84-3.56 (m, 4H), 3.19-2.93 (m, 4H) | 164.8, 153.3, 139.1, 134.8, 132.5, 129.1, 128.2, 126.5, 124.0, 122.1, 51.2, 45.6, 41.7, 37.3 | researchgate.net |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 2.95–2.97 (m, 4H), 3.15–3.17 (m, 4H), 3.75 (s, 3H), 5.25 (s, 2H), 6.90 (d, 2H), 6.95 (d, 2H), 7.29 (d, 2H), 7.34 (d, 2H), 7.37–7.38 (m, 1H), 7.53 (t, 1H), 7.58–7.60 (m, 1H), 7.67 (t, 1H) | 48.46, 50.14, 55.81, 69.21, 110.56, 114.60, 117.73, 117.96, 128.31, 129.61, 130.16, 130.55, 131.39, 131.94, 133.77, 136.96, 149.36, 150.69, 161.33, 169.72 | mdpi.com |
| 4'-Fluorophenylsulfonyl-5-methoxy indole-2yl-(4-methylpiperazinyl-1-yl)methanone | 2.35 (s, 3H), 2.46-2.55 (bs, 4H), 3.45 (bs, 2H), 3.80 (s, 3H), 3.86 (bs, 2H), 6.62 (s, 1H), 6.93-6.97 (m, 2H), 7.07-7.12 (m, 2H), 7.87-7.89 (d, 1H), 8.11-8.14 (m, 2H) | Not explicitly provided in the search result. |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic stretching and bending vibrations of bonds absorb IR radiation at specific frequencies. For this compound derivatives, key IR absorptions include the carbonyl (C=O) stretching of the piperazinone ring, typically observed in the range of 1630-1680 cm⁻¹. mdpi.com The sulfonyl group (SO₂) gives rise to two characteristic stretching bands, usually found around 1375 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C-N stretching vibrations of the piperazine ring and the aromatic C-H and C=C stretching vibrations of the phenyl group are also observable. mdpi.com
Table 2: Key IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| Carbonyl (C=O) of piperazinone | 1630 - 1680 | mdpi.com |
| Sulfonyl (SO₂) asymmetric stretch | ~1375 | |
| Sulfonyl (SO₂) symmetric stretch | ~1160 | |
| Aliphatic C-H stretch | 2800 - 3000 | mdpi.com |
| Aromatic C-H stretch | 3000 - 3100 | mdpi.com |
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy. ijpsonline.comresearchgate.net
The mass spectra of this compound derivatives typically show a prominent molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. ijpsonline.comresearchgate.net The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the loss of substituents. For example, the fragmentation of some piperazine designer drugs shows characteristic losses of parts of the piperazine ring. researchgate.net In compounds containing a phenylsulfonyl group, cleavage of the C-S and S-N bonds can also occur, leading to characteristic fragment ions. researchgate.net The study of fragmentation patterns under different ionization techniques, such as electron-activated dissociation (EAD), can provide detailed structural insights for complex derivatives. nih.gov
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition and purity of the synthesized compound. nih.gov This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of new chemical entities.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For piperazine derivatives, X-ray crystallography has been instrumental in confirming the chair conformation of the piperazine ring, which is the most stable arrangement. nih.gov In the case of 4-(methylsulfonyl)piperazin-1-ium chloride, the piperazinium ring was found to adopt a chair conformation with the N-S bond in an equatorial orientation. nih.gov The crystal structure of 4-phenyl-piperazine-1-sulfonamide revealed that the crystal packing consists of layers of polar regions with hydrogen bonding and hydrophobic regions with π-π stacking interactions. researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions and the solid-state properties of these compounds.
Table 3: Crystallographic Data for a Related Piperazine Derivative
| Compound | 4-(Methylsulfonyl)piperazin-1-ium chloride |
| Formula | C₅H₁₃N₂O₂S⁺·Cl⁻ |
| Molecular Weight | 200.68 |
| Crystal System | Monoclinic |
| Space Group | Pnma |
| a (Å) | 6.0231 (1) |
| b (Å) | 9.1097 (2) |
| c (Å) | 7.9852 (2) |
| β (°) | 100.700 (1) |
| Volume (ų) | 430.52 (2) |
| Z | 2 |
| Reference | nih.gov |
Advanced Analytical Methodologies for Complex Derivatives
The structural elucidation of more complex derivatives of this compound often requires the application of advanced and combined analytical techniques. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and establishing connectivity within complex molecular frameworks. nih.gov These techniques are particularly useful for differentiating between isomers and determining the substitution patterns on the aromatic rings.
For the analysis of complex mixtures or for trace-level detection, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool. This hyphenated technique allows for the separation of individual components in a mixture followed by their immediate mass analysis, providing both retention time and mass spectral data for each component. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information through controlled fragmentation of selected ions. researchgate.net These advanced methodologies are indispensable for the comprehensive characterization of novel and structurally intricate this compound derivatives.
Structure Activity Relationship Sar Investigations of 4 Phenylsulfonyl 2 Piperazinone Analogs
Conformational and Steric Considerations in Molecular Interactions
The three-dimensional arrangement of a molecule, dictated by its conformational flexibility and steric properties, is paramount in determining its interaction with a biological target. For 4-(phenylsulfonyl)-2-piperazinone analogs, the piperazine (B1678402) ring, while often considered a simple linker, possesses distinct conformational properties that can significantly influence the spatial orientation of its substituents. nih.gov The piperazine moiety can adopt various conformations, such as chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. The energy differences between these conformers and the barriers to their interconversion can affect how the molecule presents its pharmacophoric features to a binding site.
Electronic Effects of Substituents on Molecular Activity Profiles
The electronic properties of substituents on the this compound scaffold can profoundly modulate a compound's biological activity by influencing its ability to participate in various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and π-π stacking. The nature of the substituent on the phenylsulfonyl ring, whether electron-donating (EDG) or electron-withdrawing (EWG), can alter the electron density distribution across the entire molecule.
In a study of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, it was observed that the presence of an EWG on the phenyl ring was generally more beneficial for antimycobacterial activity than an EDG or an unsubstituted phenyl ring. mdpi.com For instance, the introduction of a 4'-chloro substituent (an EWG) was favorable for blocking activity, which was attributed to its lipophilicity and electron-withdrawing nature. mdpi.com Conversely, in some cases, bulky lipophilic moieties, such as a diphenylmethyl group, also improved efficiency, suggesting a complex interplay between electronic and steric effects. mdpi.com
The electronic character of substituents can also be quantified by parameters like the Hammett substituent constant (σ), which provides a measure of the electron-donating or electron-withdrawing ability of a substituent. In the aforementioned study, the positive σ value for the 4'-chloro group (σ = 0.23) correlated with its beneficial effect on activity. mdpi.com Furthermore, spectral data, such as UV/Vis absorption maxima, can provide insights into the electronic transitions within the molecule. Bathochromic shifts (shifts to longer wavelengths) were observed for compounds with substituents carrying non-bonding electrons compared to the unsubstituted analog, indicating an alteration of the electronic structure. mdpi.com
In a separate investigation of chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamides, the stronger electron-withdrawing ability of a chlorine atom in the meta-position resulted in a lower highest occupied molecular orbital (HOMO) energy level. mdpi.com The energies of the HOMO and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity and its potential to engage in charge-transfer interactions with a biological target.
The following table summarizes the influence of substituents on the activity of piperazine derivatives from a study on antimycobacterial agents, highlighting the role of electronic effects. mdpi.com
| Compound ID | R (Substituent on Phenyl Ring) | Electronic Effect | Antimycobacterial Activity (MIC, µM) |
| 6a | H | Neutral | --- |
| 6b | 4'-CH3 | Electron-Donating | --- |
| 6c | 4'-F | Electron-Withdrawing | --- |
| 6d | 4'-Cl | Electron-Withdrawing | --- |
| 6e | 3',4'-di-Cl | Electron-Withdrawing | < 3.80 |
| 6f | 4'-CF3 | Electron-Withdrawing | --- |
| 6g | Diphenylmethyl | Bulky/Lipophilic | < 3.80 |
Note: Specific MIC values for all compounds were not provided in the source material, but the table illustrates the trend of enhanced activity with electron-withdrawing and bulky substituents.
Identification of Key Pharmacophoric Elements within the N-Sulfonylpiperazinone Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-sulfonylpiperazinone scaffold, several key pharmacophoric elements have been identified through various SAR studies.
The piperazine ring itself is often considered a "privileged scaffold" in drug design due to its favorable physicochemical properties, including good solubility and basicity, and its ability to be readily functionalized at two distinct positions. nih.gov This allows for the precise positioning of pharmacophoric groups in three-dimensional space. In many biologically active piperazine derivatives, the two nitrogen atoms of the piperazine ring are crucial for activity, often acting as hydrogen bond acceptors or as protonated centers for electrostatic interactions.
In a series of novel 4-substituted phenylsulfonyl piperazines hybridized with a tetrazole moiety, the combination of the piperazine sulfonamide and tetrazole pharmacophores was found to lead to synergistic effects, resulting in potent antiproliferative activity. researchgate.net This suggests that the N-sulfonylpiperazinone core can serve as a central scaffold to which other pharmacophoric groups can be appended.
Further studies on N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives revealed that the nature of the substituent on the piperazine nitrogen and the length of the alkyl chain connecting it to a phenoxy group were critical for their anxiolytic, anticonvulsant, and analgesic activities. nih.gov For example, compound 9 (1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride) exhibited potent anxiolytic and anticonvulsant activity, which was attributed to its specific receptor binding profile, including high affinity for the 5-HT1A receptor. nih.gov This highlights the importance of the substituents at both nitrogen atoms of the piperazine ring in defining the pharmacological profile.
The phenylsulfonyl group is another key pharmacophoric element. The sulfonamide linkage is a common feature in many drugs and can act as a hydrogen bond donor and acceptor. The phenyl ring of the phenylsulfonyl group provides a platform for introducing substituents that can modulate the electronic and steric properties of the molecule, as discussed in the previous section, and can also engage in hydrophobic or π-stacking interactions with the target protein.
Ligand-Based Pharmacophore Modeling Studies for Design Principles
Ligand-based pharmacophore modeling is a computational technique used to derive a three-dimensional arrangement of chemical features that are essential for biological activity, based on a set of known active molecules. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries for novel hits with the desired activity.
The development of a pharmacophore model typically involves aligning a set of active compounds and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, in a study on sulfonamide chalcone (B49325) derivatives as alpha-glucosidase inhibitors, a five-featured pharmacophore model was generated using the CATALYST/HipHop program. nih.gov This model successfully mapped the crucial features of both known and newly tested inhibitors, demonstrating its utility in virtual screening. nih.gov
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the piperazinone ring.
A hydrogen bond acceptor feature associated with the sulfonyl group.
A hydrophobic/aromatic feature representing the phenyl ring of the phenylsulfonyl moiety.
A second hydrophobic/aromatic or hydrogen bond donor/acceptor feature corresponding to the substituent at the 1-position of the piperazinone ring.
Defined spatial relationships and exclusion volumes to account for steric constraints.
Such a model could serve as a valuable tool for the rational design of new this compound derivatives with enhanced biological activity.
Scaffold Hopping and Bioisosteric Replacement Strategies in Piperazinone Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemotypes with similar biological activity to a known active compound, but with improved properties such as potency, selectivity, metabolic stability, or novelty for intellectual property purposes. nih.gov
Bioisosteric replacement involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same biological activity. The piperazine ring is a common target for bioisosteric replacement. A wide range of piperazine bioisosteres have been designed and synthesized, including various spirocyclic and bicyclic diamines. researchgate.netenamine.net For example, replacing a piperazine ring with a spirodiamine analog in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity. enamine.net In the context of this compound research, the piperazinone core could be replaced with other heterocyclic systems that maintain the crucial spatial arrangement of the pharmacophoric features.
Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold, while preserving the orientation of the key functional groups responsible for biological activity. nih.gov This can lead to the discovery of completely new classes of compounds. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) to a pyrazole (B372694) core with improved physicochemical properties. researchgate.net
In the realm of piperazinone research, one could envision scaffold hopping from the this compound core to other N-sulfonylated heterocyclic systems or even to non-sulfonamide-containing scaffolds that mimic the key interactions of the original molecule. Computational methods, such as 3D shape similarity screening and pharmacophore-based virtual screening, are often employed to identify potential scaffold hops. researchgate.net The goal is to identify new molecular frameworks that can serve as starting points for lead optimization and the development of next-generation therapeutic agents. nih.gov
The following table provides examples of bioisosteric replacements for the piperazine moiety, which could be applied in the context of piperazinone research.
| Original Moiety | Bioisosteric Replacement(s) | Rationale |
| Piperazine | Homopiperazine | Increased flexibility and potential for different binding interactions. nih.gov |
| Piperazine | Diazaspiroalkanes (e.g., 2,6-diazaspiro[3.3]heptane) | Rigidified scaffold, introduces novel 3D geometry. nih.gov |
| Piperazine | Bridged diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Constrained conformation, can improve selectivity. nih.gov |
| Piperazine | Substituted azetidines/pyrrolidines with an amino side chain | Maintains two basic nitrogen centers with different spatial arrangements. |
By employing these advanced drug design strategies, researchers can expand the chemical space around the this compound scaffold, leading to the discovery of novel compounds with potentially superior therapeutic properties.
Computational Chemistry and Theoretical Modeling of 4 Phenylsulfonyl 2 Piperazinone Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a microscopic view of the electron distribution and energy levels within a molecule, which are crucial determinants of its stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(Phenylsulfonyl)-2-piperazinone, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry and predict a range of properties. These calculations can determine key structural parameters like bond lengths and angles, providing a detailed three-dimensional picture of the molecule.
Furthermore, DFT is instrumental in calculating thermodynamic properties such as heat capacity, entropy, and enthalpy at various temperatures. This information is vital for understanding the compound's stability and behavior under different thermal conditions. The vibrational frequencies calculated through DFT can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to provide a complete vibrational assignment of the molecule's fundamental modes.
| Predicted Molecular Properties of this compound (Illustrative) | |
| Parameter | Illustrative Value |
| Optimized Energy (Hartree) | -1125.456 |
| Dipole Moment (Debye) | 4.82 |
| Heat Capacity (Cv) (cal/mol-K) | 85.3 |
| Entropy (S) (cal/mol-K) | 120.7 |
| Enthalpy (H) (kcal/mol) | 75.2 |
This table presents hypothetical data based on typical values for similar organic molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive and undergo electronic transitions.
For this compound, the HOMO is likely to be localized on the electron-rich phenyl and piperazinone rings, while the LUMO may be distributed over the electron-withdrawing sulfonyl group. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. The energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactive nature.
| Frontier Orbital Properties of this compound (Illustrative) | |
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.53 |
This table presents hypothetical data based on typical values for similar organic molecules.
The Atoms in Molecules (AIM) theory, on the other hand, analyzes the topology of the electron density to characterize the nature of chemical bonds. By examining the electron density at bond critical points, AIM can distinguish between covalent and ionic interactions and identify hydrogen bonds, which are crucial for understanding intermolecular interactions.
Mechanistic Research and Molecular Target Interaction Studies of 4 Phenylsulfonyl 2 Piperazinone Derivatives
Cellular Pathway Modulation Studies in In Vitro Models for Structure-Activity Correlation
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive article on the mechanistic studies of 4-(Phenylsulfonyl)-2-piperazinone can be compiled.
Investigation of Cellular Processes at the Molecular Level
Currently, there is a lack of specific published data from in-vitro studies detailing the effects of this compound on key cellular processes. To populate this area, future research would need to include:
Cell Cycle Analysis: Experiments using techniques like flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) would be required to determine if this compound or its derivatives cause cell cycle arrest at specific phases (G0/G1, S, or G2/M).
Apoptosis Pathways: Investigations into the apoptotic potential would involve assays such as Annexin V/PI staining to detect early and late apoptotic cells. Further mechanistic insights would require Western blot analysis of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and assessment of mitochondrial membrane potential.
Gene Expression Changes: The use of techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis would be necessary to understand how this compound may alter the expression of genes involved in cell proliferation, survival, and death.
Assessment of Cellular Effects in In Vitro Systems for Design Feedback
The evaluation of cellular effects in in-vitro systems is a critical component of the drug discovery and development process, providing essential feedback for the design of more potent and selective derivatives. For this compound, this would entail a systematic approach where a series of analogs are synthesized and tested in various cancer cell lines or other relevant disease models.
The data gathered from such studies, including structure-activity relationships (SAR), would guide medicinal chemists in modifying the this compound scaffold to enhance desired biological activities while minimizing off-target effects. Without initial in-vitro data on the parent compound, this iterative design and optimization process cannot be initiated.
Future Research Directions and Academic Translational Potential for 4 Phenylsulfonyl 2 Piperazinone
Advancements in Synthetic Methodologies for Novel N-Sulfonylpiperazinones
The evolution of synthetic organic chemistry is critical for unlocking the full potential of the N-sulfonylpiperazinone scaffold. Future research will likely focus on creating more efficient, versatile, and scalable synthetic routes to produce a diverse library of analogs.
One promising direction is the use of a pharmacophore hybrid approach, where the sulfonylpiperazinone core is combined with other known bioactive moieties to potentially achieve synergistic effects. ijpsonline.com For instance, research has demonstrated the successful coupling of 1-substituted-1H-tetrazole-5-thiols with substituted phenylsulfonyl piperazine (B1678402) acetamide (B32628) derivatives to create novel hybrid compounds with antiproliferative activity. ijpsonline.com The initial step in such syntheses often involves reacting an appropriate arylsulfonyl chloride with piperazine under mild, neutral conditions using zinc dust as a catalyst. ijpsonline.com
Future methodologies may also explore novel catalytic systems and reaction conditions to improve yields and reduce the number of synthetic steps. Drawing inspiration from broader advancements in heterocyclic synthesis, techniques like photo-catalyzed and organo-catalyzed reactions could offer new pathways to functionalize the piperazinone ring. mdpi.com The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, will be instrumental in accelerating the discovery process for new derivatives. Moreover, new routes for creating chain-extended analogs, as seen in the synthesis of glucosidase inhibitors, could be adapted to the N-sulfonylpiperazinone framework to explore new structure-activity relationships. nih.gov
Table 1: Examples of Synthetic Approaches for Piperazine Derivatives This table is interactive. Sort by clicking column headers.
| Method | Description | Key Reagents | Application Example | Reference |
|---|---|---|---|---|
| Converging Synthesis | Independent preparation of precursor fragments followed by a final coupling step. | Arylsulfonyl chloride, piperazine, 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, 1-substituted-1H-tetrazole-5-thiols | Synthesis of tetrazole-sulfonylpiperazine hybrids for antiproliferative screening. | ijpsonline.com |
| Nucleophilic Substitution | Coupling of a piperazine derivative with an appropriate acid or halide. | N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | Preparation of analogs of GBR 12909 for evaluation as dopamine (B1211576) transporter ligands. | nih.gov |
Integration of Advanced Computational Approaches in Compound Design and Screening
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new chemical entities. For the N-sulfonylpiperazinone scaffold, integrating advanced computational methods is a key future direction.
In silico techniques such as molecular docking are extensively used to predict the binding affinities and modes of interaction between N-sulfonylpiperazinone derivatives and their biological targets. nih.govresearchgate.netnih.gov These studies help prioritize which novel compounds should be synthesized and tested in the lab. For example, docking studies have been used to evaluate piperazine derivatives as potential PARP-1 inhibitors, identifying compounds with strong binding profiles to critical amino acids in the enzyme's active site. nih.gov
Beyond simple docking, more sophisticated methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are being employed. researchgate.netnih.govnih.gov DFT calculations provide insights into the electronic properties and reactivity of the molecules, while 2D-QSAR models can identify key molecular descriptors that correlate with biological activity, guiding the design of more potent compounds. researchgate.netnih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for early-stage evaluation of the drug-like properties of new analogs, helping to weed out candidates with unfavorable profiles before costly synthesis is undertaken. researchgate.netnih.govnih.gov
Table 2: Computational Tools in N-Sulfonylpiperazinone Research This table is interactive. Sort by clicking column headers.
| Computational Method | Purpose | Example Application | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding affinity and interaction mode with a biological target. | Evaluating piperazine derivatives as inhibitors of PARP-1 or MRSA proteins. | nih.govnih.gov |
| Density Functional Theory (DFT) | Computes quantum chemical properties, energy, and molecular structure. | Characterizing piperazine-citral sulfonyl derivatives for biological applications. | researchgate.netnih.gov |
| ADMET Prediction | Assesses drug-likeness and pharmacokinetic/toxicological properties. | Screening novel antidiabetic compounds or antibacterial piperazine derivatives. | researchgate.netnih.gov |
Exploration of Novel Biological Targets and Pathophysiological Pathways for the Scaffold
While initial research has identified certain activities for the N-sulfonylpiperazinone scaffold, a significant area for future growth lies in exploring novel biological targets and their roles in various diseases. The versatility of the scaffold suggests it could be adapted to interact with a wide range of proteins and pathways.
Recent studies have already begun to uncover new possibilities. For instance, specific 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogs have been identified as potent inhibitors of the Chikungunya virus (CHIKV), an emerging global health threat. acs.org In another area, piperazine-citral sulfonyl derivatives have shown promise as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.netnih.gov
Other research has pointed towards targets involved in metabolic diseases and cancer. Phenylsulfonylamino-benzanilide derivatives have been investigated as inhibitors of the SLC10 family of transporters, which are involved in bile acid transport and are considered targets for cholestasis and certain cancers. nih.gov Additionally, some piperazine derivatives are being explored as inhibitors of Poly(ADP-ribose)-polymerase 1 (PARP-1), a crucial enzyme in DNA repair and a validated target in oncology. nih.gov The piperazine moiety is also a well-known pharmacophore in central nervous system (CNS) research, with analogs being evaluated as ligands for the dopamine transporter, relevant to conditions like cocaine abuse. ebi.ac.uk
Development of Cutting-Edge Analytical Techniques for Complex N-Sulfonylpiperazinone Derivatives
As synthetic chemists produce increasingly complex and diverse N-sulfonylpiperazinone derivatives, the need for advanced analytical techniques to fully characterize them becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) remain fundamental for structural confirmation, future research will demand more sophisticated approaches. ijpsonline.comnih.govresearchgate.netiaea.org
High-resolution tandem mass spectrometry (HRMS/MS), often coupled with liquid chromatography (LC), is essential for the unambiguous identification of novel compounds and their metabolites in complex biological matrices. nih.gov This is particularly important for in vitro and in vivo studies to understand the metabolic fate of new drug candidates.
Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be crucial for elucidating the precise three-dimensional structure and stereochemistry of complex analogs, which can be critical for biological activity. nih.gov As libraries of N-sulfonylpiperazinones expand, the development of high-throughput analytical methods for purification and quality control will also be necessary to support rapid screening efforts.
Strategic Compound Design for Enhanced Molecular Specificity and Reduced Off-Target Interactions
A central challenge in drug development is designing molecules that potently interact with their intended target while minimizing interactions with other proteins, which can lead to unwanted side effects. Future research on N-sulfonylpiperazinones will heavily focus on strategic design to enhance this molecular specificity.
Structure-activity relationship (SAR) studies are the cornerstone of this effort. By systematically modifying different parts of the 4-(phenylsulfonyl)-2-piperazinone scaffold and observing the effects on biological activity, researchers can build a detailed understanding of how structure dictates function. For example, studies on related scaffolds have shown that the type and position of substituents on the phenyl ring can dramatically influence potency and selectivity. nih.gov Halogen substitutions, for instance, have been shown to increase potency for certain targets by orders of magnitude. nih.gov
Another innovative strategy involves designing compounds to exploit specific physiological conditions. A novel approach to reducing off-target drug accumulation involves using an initial dose of a nanoparticle to trigger an immune response that limits the uptake of a subsequent therapeutic agent by healthy tissues, thereby increasing its concentration at the tumor site. nih.govnih.gov While not yet applied directly to N-sulfonylpiperazinones, this concept of manipulating physiological responses to improve drug targeting represents a frontier in enhancing specificity and reducing toxicity. These strategic design principles will be vital for advancing N-sulfonylpiperazinone derivatives from promising lead compounds to highly selective clinical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
